N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea
Description
N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea is a synthetic urea derivative featuring a quinoline core substituted with a cyano group at position 3 and a methyl group at position 4. The quinoline moiety is connected via an ethylamino linker to a urea functional group, which is further bonded to a 2-methoxyphenyl ring. The presence of electron-withdrawing (cyano) and electron-donating (methoxy) groups may influence solubility, metabolic stability, and receptor interactions .
Properties
CAS No. |
606105-36-6 |
|---|---|
Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C21H21N5O2/c1-14-7-8-17-15(11-14)12-16(13-22)20(25-17)24-9-10-26(21(23)27)18-5-3-4-6-19(18)28-2/h3-8,11-12H,9-10H2,1-2H3,(H2,23,27)(H,24,25) |
InChI Key |
CSLRXFSUHBTVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCN(C3=CC=CC=C3OC)C(=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including cyclization and functional group modifications. The final step involves the reaction of the quinoline derivative with 2-methoxyphenyl isocyanate under controlled conditions to form the desired urea compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | |
| Escherichia coli | 10 µg/mL | |
| Pseudomonas aeruginosa | 8 µg/mL |
The compound's mechanism of action appears to involve the inhibition of specific enzymes critical for bacterial survival, which may include kinases involved in cell signaling pathways.
Anticancer Research
The compound has also shown promise in anticancer applications. It has been reported to inhibit certain kinase enzymes that play a role in cancer progression. This inhibition affects cell proliferation and survival, suggesting potential therapeutic strategies for treating various cancers.
Case Studies:
- Inhibition of Kinase Activity : In vitro studies demonstrated that this compound significantly inhibited the activity of specific kinases associated with tumor growth, leading to reduced cell viability in cancer cell lines.
- Synergistic Effects : Combining this compound with other chemotherapeutic agents has shown enhanced efficacy against resistant cancer cell lines, indicating its potential role as an adjunct therapy in cancer treatment.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Moiety : The initial step involves synthesizing the quinoline structure through cyclization reactions.
- Urea Formation : The quinoline derivative is then reacted with methoxyphenyl isocyanate to form the urea linkage.
- Purification : The final product is purified through recrystallization techniques to ensure high purity for biological testing.
In industrial settings, automated systems are utilized to enhance production efficiency and yield.
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The cyano group may also play a role in its biological activity by participating in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared below with urea and acetamide derivatives containing heterocyclic cores and methoxyphenyl substituents. Key differences in molecular architecture, substituents, and functional groups are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: Quinoline (Target): A single nitrogen-containing aromatic system, often associated with antimalarial and kinase-inhibitory activities. The 3-cyano and 6-methyl groups may enhance binding to hydrophobic pockets in biological targets. Quinoxaline (): A dual nitrogen-containing heterocycle, commonly used in dyes and anticancer agents. The 2,3-dimethyl groups may reduce metabolic oxidation compared to the target’s cyano substituent . Benzothiazole (): A sulfur- and nitrogen-containing core with applications in antimicrobial and anti-inflammatory agents. The 6-trifluoromethyl group improves lipophilicity and bioavailability .
In contrast, the acetamide group in benzothiazole derivatives may confer metabolic resistance due to reduced susceptibility to hydrolysis.
Substituent Effects: The ortho-methoxy group in the target and benzothiazole derivative may introduce steric hindrance, affecting binding kinetics. The meta-methoxy group in the quinoxaline derivative could alter electronic distribution and solubility.
The rigid cores of quinoxaline and benzothiazole derivatives may restrict this adaptability.
Research Implications:
- The target’s quinoline-urea hybrid structure offers a unique profile for further investigation in drug discovery, particularly in kinase or protease inhibition.
- Comparative studies with quinoxaline-based ureas (e.g., CHEMBL1489307) could elucidate the impact of heterocycle choice on activity .
- The acetamide-linked benzothiazole derivatives (e.g., ZINC312688) highlight the trade-offs between metabolic stability and hydrogen-bonding capacity .
Limitations:
Direct pharmacological data for the target compound are absent in the provided evidence. Experimental validation is required to confirm hypothesized interactions and bioactivity.
Biological Activity
N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea, with a molecular formula of C21H21N5O2 and a molecular weight of 375.4 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety linked to a urea group, which is known to enhance pharmacological properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(2-methoxyphenyl)urea |
| CAS Number | 606105-32-2 |
| Molecular Formula | C21H21N5O2 |
| Molecular Weight | 375.4 g/mol |
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer contexts. The compound's mechanism of action involves:
- Inhibition of Kinase Enzymes : It has been shown to inhibit specific kinases involved in cell signaling pathways, affecting cell proliferation and survival.
- Target Interaction : The compound interacts with various molecular targets, including enzymes and receptors, which modulate cellular processes.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : this compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, research on similar quinoline derivatives has shown their ability to inhibit the growth of breast cancer cells (MCF-7) and other tumor types through targeted kinase inhibition .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- In vitro Evaluation : Studies have reported that quinoline derivatives exhibit activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Study on Quinoline Derivatives : A study evaluated various quinoline derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The results indicated that certain structural modifications could enhance potency, suggesting that this compound might be optimized for improved efficacy .
- Anticancer Activity Research : Another study focused on the synthesis and biological evaluation of quinoline derivatives, demonstrating that compounds with similar structural features exhibited significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
